![molecular formula C21H28OS B14623326 {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol CAS No. 54997-22-7](/img/structure/B14623326.png)
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl group substituted with an octylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-octylphenylsulfanyl chloride with phenylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: A simpler compound with a similar structure but without the octylphenylsulfanyl group.
4-Octylphenylsulfanyl chloride: A precursor used in the synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol.
Uniqueness
This compound is unique due to the presence of both the phenylmethanol and octylphenylsulfanyl moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54997-22-7 |
|---|---|
Molecular Formula |
C21H28OS |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[2-(4-octylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C21H28OS/c1-2-3-4-5-6-7-10-18-13-15-20(16-14-18)23-21-12-9-8-11-19(21)17-22/h8-9,11-16,22H,2-7,10,17H2,1H3 |
InChI Key |
WBZHYPYQMRETPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
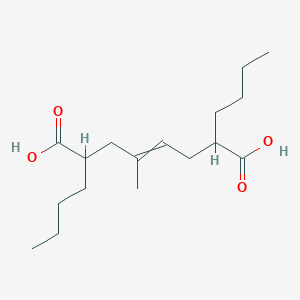
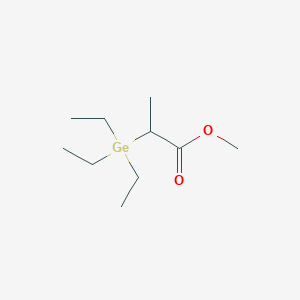
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
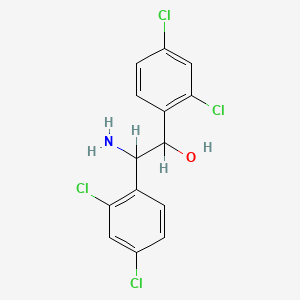
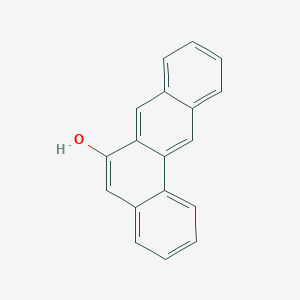
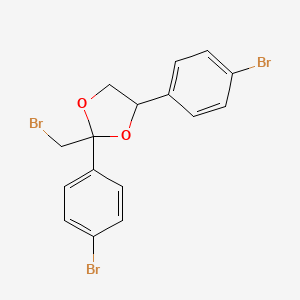
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
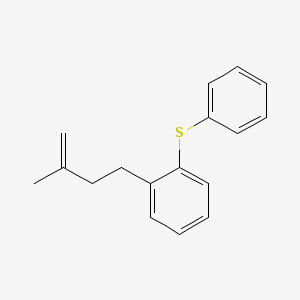

![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
